4-Hydroxytamoxifen

Overview

Description

4-Hydroxytamoxifen (4-OHT) is a primary active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in estrogen receptor-positive (ER+) breast cancer therapy. Tamoxifen itself is a prodrug, requiring metabolic activation to 4-OHT and endoxifen (N-desmethyl-4-hydroxytamoxifen) for therapeutic efficacy. 4-OHT exhibits 30- to 100-fold greater antiestrogenic potency than tamoxifen due to its high affinity for the estrogen receptor (ER; Kd = 0.2 nM) . While 4-OHT and endoxifen share similar antiestrogenic activities, key differences in pharmacokinetics, aromatase inhibition, and ER-independent cytotoxicity distinguish them .

Preparation Methods

Afimoxifene is synthesized through the biotransformation of tamoxifen in the liver by the cytochrome P450 isoform CYP2D6 . The synthetic route involves the hydroxylation of tamoxifen to produce 4-hydroxytamoxifen. Industrial production methods for afimoxifene typically involve the use of Enhanced Hydroalcoholic Gel (EHG) Technology, which enables percutaneous delivery of drugs that cannot be delivered orally .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

4-OHT undergoes Phase I/II metabolism, producing both active and inactive derivatives:

Phase I Metabolites:

Phase II Metabolites:

| Conjugation Type | Enzyme Involved | Metabolite Formed | Biological Impact |

|---|---|---|---|

| Glucuronidation (N⁺-link) | UGT1A4 | 4-OHT-N⁺-glucuronide | Enhanced renal excretion |

| Sulfation | SULTs | 4-OHT-4-O-sulfate | Reduced receptor affinity |

UGT1A4 exhibits high activity against 4-OHT isomers, with kinetic parameters:

Isomerization and Chemical Stability

4-OHT exists as Z (trans) and E (cis) isomers, with interconversion influenced by:

| Condition | Z:E Ratio Change (Over 6 Months) | Stabilization Method |

|---|---|---|

| Dark, 2–8°C | 95:5 → 90:10 | BHT (0.025%) in THF |

| Aqueous medium, pH 7.4 | 80:20 → 50:50 | Antioxidants (e.g., ascorbate) |

Glucuronidation Kinetics

The UGT1A4 48Val polymorph enhances 4-OHT glucuronidation efficiency:

| UGT1A4 Variant | trans-4-OHT (Vₘₐₓ/Kₘ) | cis-4-OHT (Vₘₐₓ/Kₘ) |

|---|---|---|

| 24Pro/48Leu (wild-type) | 29.3 µL/min/µg | 2.0 µL/min/µg |

| 24Pro/48Val | 40.8 µL/min/µg | 4.4 µL/min/µg |

This 1.4–2.2-fold increase explains interpatient variability in 4-OHT clearance .

Biochemical Interactions and Receptor Binding

4-OHT binds estrogen-related receptor gamma (ERRγ) with 75% inhibition of SRC-1 coactivator binding at 2 µM . Its interaction with estrogen receptors (ER) differs from estradiol:

| Parameter | 4-OHT | Estradiol |

|---|---|---|

| ERα Binding Affinity | 0.1–0.3 nM | 0.01 nM |

| Cooperative Binding | Hill coefficient = 1.4–1.5 | Non-cooperative |

| Coactivator Disruption | Yes (ERRγ-SRC-1) | No |

This unique binding profile enables ER antagonism while modulating mitochondrial function .

Scientific Research Applications

Breast Cancer Treatment

4-Hydroxytamoxifen is primarily utilized as a therapeutic agent in breast cancer management, particularly for patients with ductal carcinoma in situ (DCIS) and estrogen receptor-positive breast cancers. A randomized phase II trial demonstrated that transdermal application of 4-OHT gel effectively reduced the Ki-67 labeling index in DCIS lesions, indicating a decrease in cellular proliferation similar to that observed with oral tamoxifen . The study involved 27 pre- and postmenopausal women, comparing the effects of 4-OHT gel to oral tamoxifen over a period of 6-10 weeks.

Non-Malignant Breast Diseases

This compound is also being evaluated for treating non-malignant breast conditions. Research indicates that topical administration of 4-OHT can alleviate symptoms associated with benign breast disorders while minimizing systemic side effects . In long-term studies involving female Sprague-Dawley rats, cutaneous application of 4-OHT showed no carcinogenic effects and reduced the incidence of mammary tumors and other related pathologies .

Estrogen Receptor Modulation

As an estrogen receptor modulator, 4-OHT exerts both agonistic and antagonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated signaling pathways, which is crucial for its anti-proliferative effects in breast cancer cells . This dual action allows for targeted therapy while reducing adverse effects commonly associated with traditional hormone therapies.

Influence on Tumor Microenvironment

Studies have indicated that 4-OHT may influence the tumor microenvironment by modulating factors such as insulin-like growth factor-1 (IGF-1) levels and sex hormone-binding globulin (SHBG) concentrations . These changes can enhance the therapeutic efficacy of 4-OHT while potentially reducing side effects compared to systemic administration.

Cell Line Studies

In vitro studies utilizing transfected cell lines have explored the effects of 4-OHT on various cellular processes, including apoptosis and telomerase activity. For instance, hTERT-transfected fibroblast cell lines have been employed to assess how 4-OHT affects telomerase expression and overall cell viability, providing insights into its potential mechanisms of action beyond estrogen receptor modulation .

Animal Models

Animal studies have played a pivotal role in understanding the pharmacokinetics and long-term effects of 4-OHT. In a controlled study involving rats, different dosages were administered to evaluate mortality rates and tumor incidence, revealing that treated animals exhibited significantly lower rates of mammary tumors compared to controls . Such findings underscore the compound's potential as a preventive agent against breast cancer.

Safety Profile

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when administered topically or systemically at therapeutic doses. Long-term studies have shown no significant carcinogenic risks associated with its use, making it a promising candidate for further clinical exploration .

Summary Table: Key Findings on this compound

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen-dependent genes . It acts as a tissue-selective agonist–antagonist of the estrogen receptors ERα and ERβ with mixed estrogenic and antiestrogenic activity depending on the tissue . Additionally, afimoxifene is an agonist of the G protein-coupled estrogen receptor (GPER) with relatively low affinity .

Comparison with Similar Compounds

Comparison with Endoxifen

Key Similarities and Differences

- Activity : Both metabolites block estrogen-responsive genes (e.g., pS2, progesterone receptor) equivalently in MCF-7 cells .

- Clinical Relevance : Endoxifen’s higher steady-state levels and dual role (ER antagonism + aromatase inhibition) make it a stronger predictor of tamoxifen efficacy .

Comparison with Tamoxifen

- Mechanism : At low concentrations (<1 μM), 4-OHT’s effects are ER-mediated, while tamoxifen requires metabolic activation. At high concentrations, both induce ER-independent cytotoxicity .

Comparison with Other SERMs

Raloxifene and Fulvestrant

- Raloxifene : Shares HDX stabilization patterns with 4-OHT in ER’s β-sheet regions but lacks ER-independent cytotoxicity .

- Fulvestrant : A pure ER antagonist that degrades ERα. Unlike 4-OHT, fulvestrant loses potency against mutant ERα (Y537S/D538G) in resistant cancers .

Bazedoxifene and Lasofoxifene

Structural and Functional Analogs

Dihydrotamoxifen Derivatives

- Derivative 9 (analog of 4-OHT) shows comparable growth inhibition in MCF-7 cells but exhibits estrogenic activity at low concentrations (10⁻⁸ M), unlike 4-OHT .

Metabolite E

- Forms a quinone methide similar to 4-OHT but with distinct genotoxic adducts (deoxyguanosine-specific DNA damage) .

Analytical Challenges in Quantification

Impact of LC-MS/MS Selectivity

| Method | 4-OHT Quantification | Key Limitation |

|---|---|---|

| Teunissen et al. | Accurate (separates 4-OHT) | High selectivity required |

| Gjerde et al. | Overestimates by 3× | Co-elution with metabolites |

- Non-selective methods overestimate 4-OHT due to co-elution with β-hydroxytamoxifen and 3-hydroxytamoxifen .

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing 4-OHT solutions in vitro, and how do solvent choices impact biological activity?

- 4-OHT is typically dissolved in ethanol or methanol (5 mg/mL) due to its low solubility in aqueous buffers. For cell-based assays, a working solution can be prepared by diluting the stock in culture media, ensuring final solvent concentrations (e.g., DMSO or ethanol) remain ≤0.1% to avoid cytotoxicity . Solubility in corn oil (≥2.08 mg/mL) is recommended for oral administration in vivo .

Q. How should researchers account for the (E) and (Z) isomer ratio of 4-OHT in experimental design?

- Commercial 4-OHT is often a 50:50 mixture of (E) and (Z) isomers. The (Z)-isomer is the biologically active form with potent antiestrogenic activity, while the (E)-isomer exhibits weaker ER binding. To ensure reproducibility, use HPLC or NMR to verify isomer ratios, or opt for isomerically pure (>98% Z) preparations for CRISPR/Cas9 or ER modulation studies .

Q. What in vitro models are most relevant for studying 4-OHT’s anticancer effects?

- Estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) are standard for evaluating 4-OHT’s growth-inhibitory effects. Dose-response experiments should span 1–50 µM, with IC50 values varying by cell line (e.g., 300 nM in MCF-7 vs. 20,000 nM in MDA-MB-435) . Include ER-negative lines (e.g., MDA-MB-231) as controls to confirm ER-dependent mechanisms .

Q. How is 4-OHT metabolized in vivo, and what analytical methods quantify its metabolites?

- 4-OHT undergoes sulfation and cytochrome P450-mediated metabolism (e.g., CYP2D6, CYP3A5). Use HPLC with a detection limit of 0.1–0.5 ng/mL to measure plasma levels of 4-OHT and its metabolites (e.g., endoxifen). Note significant inter-individual variability in metabolite concentrations due to genetic polymorphisms .

Advanced Research Questions

Q. How can contradictory data on 4-OHT’s tissue-specific agonism/antagonism be resolved in experimental models?

- Tissue selectivity arises from differential ER cofactor recruitment. To dissect this, employ ERα/β knockout models or chromatin immunoprecipitation (ChIP) to map ER-binding sites in target tissues (e.g., uterine vs. breast tissue). Dose-dependent effects (e.g., 0.2–5 µg/day in rats) further clarify tissue-specific responses .

Q. What experimental strategies address the discordance between 4-OHT’s in vitro potency and in vivo efficacy?

- Pharmacokinetic variability (e.g., rapid hepatic metabolism) often underlies this discrepancy. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with repeated dosing regimens (e.g., 6 µg/day subcutaneously in mice) to maintain therapeutic plasma levels. Pair this with biomarker analysis (e.g., ER target gene expression) .

Q. How does 4-OHT’s role in CRISPR/Cas9 systems influence experimental design for gene-editing studies?

- 4-OHT induces nuclear translocation of ER-fused Cas9 proteins. Optimize treatment duration (e.g., 4–18 hours) and concentration (5–50 µM) based on cell type. Include a non-inducible Cas9 control and validate editing efficiency via sequencing or surrogate reporters (e.g., GFP) .

Q. What methodologies explain the variable correlation between 4-OHT and tamoxifen metabolite levels across populations?

- Genotype CYP2D6 and CYP3A5 in study cohorts to stratify patients by metabolic activity. Use Pearson correlation analysis (R = 0.97 for tamoxifen vs. 4-OHT) to identify strong metabolite relationships. Adjust dosing protocols for poor metabolizers to mitigate reduced endoxifen production .

Q. How should researchers mitigate off-target effects when using 4-OHT in neuroprotection studies?

- Dose optimization is critical. In murine models, 6 µg/day 4-OHT attenuates methamphetamine-induced dopamine depletion without altering striatal dopamine levels. Include gonadectomized controls to isolate ER-independent neuroprotective mechanisms .

Q. Methodological Notes

- Isomer Purity : Always verify isomer ratios via 1H-NMR or HPLC, as batch-to-batch variability impacts ER-binding assays .

- Data Interpretation : Use SEER or NSABP trial data for comparative risk analysis (e.g., endometrial cancer incidence: 1.6/1000 patient-years in tamoxifen-treated cohorts) .

- Ethical Reporting : Disclose limitations in metabolite detection methods (e.g., HPLC’s lower sensitivity for trace metabolites) and validate findings with mass spectrometry where feasible .

Properties

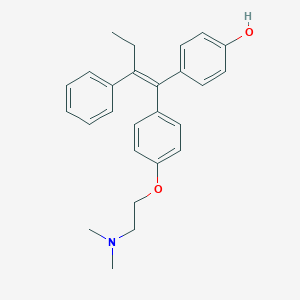

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022384 | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes. | |

| Record name | Afimoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68047-06-3, 68392-35-8 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-4-Hydroxytamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.